N-Boc-4-carboxymethoxypiperidine

Description

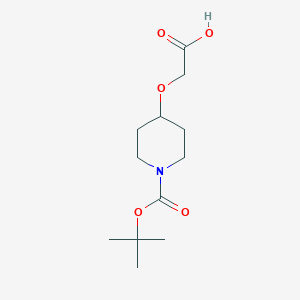

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUAHIMRWSVXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363607 | |

| Record name | N-Boc-4-carboxymethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161948-70-5 | |

| Record name | N-Boc-4-carboxymethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-4-carboxymethoxypiperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Boc-4-carboxymethoxypiperidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its utility in the synthesis of a wide range of biologically active molecules.

Core Chemical Properties

This compound, also known as 1-(tert-butoxycarbonyl)-4-(carboxymethoxy)piperidine, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxymethoxy substituent at the 4-position. The presence of the Boc group allows for controlled and selective chemical transformations, while the carboxymethoxy moiety provides a handle for further functionalization or for imparting desirable physicochemical properties to target molecules.

Quantitative Physicochemical Data

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₂H₂₁NO₅ | Calculated |

| Molecular Weight | 259.30 g/mol | Calculated |

| Physical State | Solid (predicted) | Analogy to similar compounds |

| Melting Point | 144-146 °C | N-Boc-piperidine-4-carboxylic acid[1] |

| Boiling Point | ~388.7 °C at 760 mmHg (predicted) | Based on related structures |

| Solubility | Soluble in methanol, ethanol, DMSO; Sparingly soluble in water. | N-Boc-4-hydroxypiperidine[2], N-Boc-4-piperidone[3] |

| pKa (Carboxylic Acid) | ~3-5 (estimated) | General range for carboxylic acids |

Structural Information

The chemical structure of this compound is critical to its reactivity and utility in synthesis.

| Identifier | String |

| SMILES | C1CN(C(OC(C)(C)C)=O)CCC1OCC(O)=O |

| InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available N-Boc-4-hydroxypiperidine. The first step involves the alkylation of the hydroxyl group with an acetate derivative, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Alkylation: After stirring for 30 minutes at 0 °C, add ethyl bromoacetate (1.1 eq.) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the ester product from Step 1 (1.0 eq.) in a mixture of THF, methanol, and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the organic solvents under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.

Purification

Crystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.5-4.0 ppm), the methylene protons of the carboxymethoxy group (singlet, ~4.1 ppm), and the carboxylic acid proton (broad singlet).

-

¹³C NMR: Expected signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), the carbons of the piperidine ring, the methylene carbon of the carboxymethoxy group, and the carboxylic acid carbonyl carbon (~172 ppm).

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) in positive or negative ion mode.

-

Expected Ion (Positive Mode): [M+H]⁺, [M+Na]⁺.

-

Expected Ion (Negative Mode): [M-H]⁻.

-

Fragmentation: Characteristic loss of the Boc group (as isobutylene or tert-butanol) is expected under MS/MS conditions.

Logical Relationships of Key Properties

The following diagram illustrates the relationship between the synthesis, purification, and analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

Physicochemical Characteristics of N-Boc-piperidine-4-carboxylic acid: An In-depth Technical Guide

Introduction

N-Boc-piperidine-4-carboxylic acid, also known as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The piperidine ring is a prevalent scaffold in numerous biologically active molecules, and the presence of a carboxylic acid moiety provides a versatile handle for further synthetic modifications. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity during synthetic transformations. This guide offers a comprehensive overview of the core physicochemical properties of N-Boc-piperidine-4-carboxylic acid, complete with detailed experimental protocols and visual workflows to support researchers, scientists, and drug development professionals.

While the initial request specified N-Boc-4-carboxymethoxypiperidine, publicly available data for this specific compound is scarce. Therefore, this guide focuses on the closely related and extensively documented analogue, N-Boc-piperidine-4-carboxylic acid, which shares key structural and functional features.

Core Physicochemical Properties

The physicochemical parameters of N-Boc-piperidine-4-carboxylic acid are fundamental to its application in synthesis, formulation, and biological studies.

Table 1: General and Physical Properties of N-Boc-piperidine-4-carboxylic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 149 - 153 °C[2] |

| Boiling Point | No information available[2] |

| Solubility | Insoluble in water. Soluble in solvents like ethyl acetate.[3] |

| pKa | The pKa of the carboxylic acid is estimated to be around 4-5. |

Table 2: Spectral Data of N-Boc-piperidine-4-carboxylic acid

| Spectral Data | Key Features |

| ¹H NMR (CDCl₃) | δ 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H)[4] |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry | Consistent with the molecular weight of 229.27 g/mol . |

| Infrared (IR) | Characteristic peaks for C=O (carbonyl) of the carboxylic acid and the Boc group, and O-H stretching of the carboxylic acid. |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of N-Boc-piperidine-4-carboxylic acid in research and development.

Melting Point Determination

The melting point is a key indicator of a compound's purity. A narrow melting range typically signifies high purity.[5]

-

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes.[6]

-

Sample Preparation: A small amount of finely powdered, dry N-Boc-piperidine-4-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.[6]

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

The sample is heated rapidly to determine an approximate melting point.[5]

-

A second sample is then heated slowly, with the temperature increasing at a rate of no more than 2°C per minute as it approaches the approximate melting point.[6]

-

The temperature at which the substance begins to melt (t1) and the temperature at which it has completely melted (t2) are recorded.[7] The melting point is reported as this range.

-

Solubility Determination

Solubility is a critical parameter for reaction solvent selection, purification, and formulation.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

Place approximately 25 mg of N-Boc-piperidine-4-carboxylic acid into a small test tube.[8]

-

Add 0.75 mL of the desired solvent (e.g., water, ethyl acetate, methanol) in small portions, shaking vigorously after each addition.[8]

-

Observe if the solid dissolves completely to determine if it is soluble, sparingly soluble, or insoluble.

-

-

Procedure (Quantitative - Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the solvent in a flask.[9]

-

The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[9]

-

The saturated solution is filtered to remove any undissolved solid.[9]

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after derivatization).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[10][11]

-

Apparatus: NMR spectrometer.

-

Sample Preparation:

-

For a typical ¹H NMR spectrum, dissolve 5-25 mg of N-Boc-piperidine-4-carboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12]

-

For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.[12]

-

Ensure the sample is fully dissolved; gentle warming or vortexing can be used to aid dissolution.[12]

-

-

Procedure:

-

The prepared NMR tube is placed into the NMR spectrometer.

-

The instrument is set up to acquire the desired spectrum (¹H, ¹³C, etc.), which involves tuning, locking onto the deuterium signal of the solvent, and shimming to optimize the magnetic field homogeneity.

-

The NMR experiment is then run, and the resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

Synthesis and Workflow Visualization

N-Boc-piperidine-4-carboxylic acid is typically synthesized from 4-piperidinecarboxylic acid (also known as isonipecotic acid).

Synthesis Workflow

The most common synthetic route involves the protection of the secondary amine of 4-piperidinecarboxylic acid with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Synthetic workflow for N-Boc-piperidine-4-carboxylic acid.

Experimental Protocol for Synthesis

A representative procedure for the synthesis of N-Boc-piperidine-4-carboxylic acid is as follows:

-

Dissolution: 4-Piperidinecarboxylic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, and a co-solvent like t-butanol.[4][13]

-

Reaction: Di-tert-butyl dicarbonate is added to the solution, often dropwise, and the reaction mixture is stirred at room temperature for several hours to overnight.[4][13]

-

Workup: The reaction mixture is concentrated to remove the organic solvent. The aqueous solution is then acidified to a pH of 2-3 with an acid like hydrochloric acid, which causes the product to precipitate.[4][13]

-

Extraction and Purification: The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3][13] Further purification can be achieved by recrystallization.

Application in Synthesis: A Conceptual Workflow

N-Boc-piperidine-4-carboxylic acid is a versatile intermediate. The carboxylic acid can be converted to an amide, ester, or other functional groups, and the Boc group can be removed under acidic conditions to reveal the secondary amine for further functionalization.

Caption: Synthetic utility of N-Boc-piperidine-4-carboxylic acid.

This technical guide provides a foundational understanding of the physicochemical properties of N-Boc-piperidine-4-carboxylic acid, essential for its effective use in chemical synthesis and drug discovery. The detailed protocols and workflows serve as a practical resource for laboratory professionals.

References

- 1. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 4. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. youtube.com [youtube.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Page loading... [guidechem.com]

N-Boc-4-carboxymethoxypiperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

N-Boc-4-carboxymethoxypiperidine, systematically known as 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid, is a notable compound in synthetic chemistry.[1] Its chemical properties are summarized below.

| Identifier | Value |

| CAS Number | 161948-70-5[1][2][3][4] |

| Molecular Weight | 259.302 g/mol [1][2][3][4] |

| Molecular Formula | C12H21NO5[1][2][3][4] |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid[1] |

| Synonyms | (1-Boc-4-piperidinyloxy)acetic acid, n-boc-4-carboxymethoxy-piperidine, 4-carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester, 1-boc-4-piperidinyloxy acetic acid, 2-(1-tert-butoxy carbonyl piperidin-4-yl oxy) acetic acid, 1-(tert-butoxycarbonyl)piperidin-4-yloxy)acetic acid, 1-boc-4-carboxymethoxy-piperidine, 2-(1-tert-butoxycarbonyl piperidin-4-yloxy)acetic acid, 2-(1-tert-butoxycarbonyl-4-piperidyl)oxy acetic acid[1] |

| MDL Number | MFCD02178987[1][2] |

| InChI Key | YHUAHIMRWSVXCN-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O[1] |

| Melting Point | 105°C to 107°C |

| Purity | 95% |

Experimental Protocols and Biological Pathways

Currently, there is a lack of publicly available, detailed experimental protocols for the synthesis or application of this compound. Similarly, information regarding its involvement in specific signaling pathways or its broader biological activity has not been documented in the surveyed literature. As a result, the creation of diagrams for experimental workflows or signaling pathways is not feasible at this time. Researchers interested in this compound may need to develop methodologies based on analogous structures or through novel synthetic design.

References

Synthesis of N-Boc-4-carboxymethoxypiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Boc-4-carboxymethoxypiperidine, a key building block in the development of various pharmaceutical compounds. The described methodology is a robust two-step process commencing with the readily available starting material, N-Boc-4-hydroxypiperidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format for easy comparison, and includes visualizations of the reaction pathway to facilitate a thorough understanding of the synthesis.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two sequential chemical transformations:

-

Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is O-alkylated using an ester of a haloacetic acid, typically ethyl bromoacetate. This reaction is conducted in the presence of a strong base, such as sodium hydride, which deprotonates the alcohol to form a more nucleophilic alkoxide.

-

Ester Hydrolysis: The resulting ester intermediate, ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)acetate, is then hydrolyzed to the corresponding carboxylic acid, yielding the final product, this compound. This step is typically achieved under basic conditions, for example, using lithium hydroxide.

Below is a visual representation of this synthetic pathway.

Technical Guide: Predicted ¹H and ¹³C NMR Spectral Data for N-Boc-4-carboxymethoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of N-Boc-4-carboxymethoxypiperidine is summarized in Table 1. The predictions are based on data from analogous compounds such as N-Boc-4-hydroxypiperidine and principles of chemical shift theory.[1][2][3] The piperidine ring protons are expected to show complex splitting patterns due to axial and equatorial environments and their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2ax, H-6ax | ~ 3.0 - 3.2 | m | - | 2H |

| H-2eq, H-6eq | ~ 3.8 - 4.0 | m | - | 2H |

| H-3ax, H-5ax | ~ 1.4 - 1.6 | m | - | 2H |

| H-3eq, H-5eq | ~ 1.8 - 2.0 | m | - | 2H |

| H-4 | ~ 3.6 - 3.8 | m | - | 1H |

| H-7 | ~ 4.1 | s | - | 2H |

| H-10 | ~ 1.45 | s | - | 9H |

| H-12 | > 10 | br s | - | 1H |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound are presented in Table 2. These predictions are derived from spectral data of N-Boc-4-hydroxypiperidine and related structures.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~ 42 |

| C-3, C-5 | ~ 30 |

| C-4 | ~ 75 |

| C-7 | ~ 68 |

| C-8 | ~ 173 |

| C-9 | ~ 155 |

| C-10 | ~ 80 |

| C-11 | ~ 28.5 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The predictions are for a proton-decoupled ¹³C NMR spectrum.

Molecular Structure for NMR Assignment

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data in the tables above.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

For ¹H NMR:

-

A standard one-pulse sequence is typically used.

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

-

For ¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal.

-

For the ¹H NMR spectrum, integration of the signals should be performed to determine the relative number of protons corresponding to each peak.

Experimental Workflow

The logical flow of acquiring and interpreting NMR data is depicted in the following diagram.

References

N-Boc-4-carboxymethoxypiperidine: A Versatile Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, frequently incorporated into the architecture of a vast array of therapeutic agents to enhance their pharmacological profiles. Among the diverse range of functionalized piperidines, N-Boc-4-carboxymethoxypiperidine has emerged as a particularly versatile and valuable building block. Its unique structural features, comprising a sterically accessible carboxymethoxy group for diverse chemical elaborations and a Boc-protected nitrogen for controlled synthetic manipulations, offer a powerful platform for the construction of complex and novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, key applications, and experimental protocols associated with this compound, underscoring its significance as a pivotal intermediate in contemporary drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in organic synthesis. The table below summarizes key properties of this compound and its immediate precursor, N-Boc-4-hydroxypiperidine.

| Property | This compound (Predicted) | N-Boc-4-hydroxypiperidine[1][2] |

| Molecular Formula | C₁₂H₂₁NO₅ | C₁₀H₁₉NO₃ |

| Molecular Weight | 259.30 g/mol | 201.26 g/mol |

| Appearance | White to off-white solid | White to off-white crystalline powder |

| Melting Point | Not available | 61-65 °C |

| Boiling Point | >300 °C (Predicted) | 292.3 °C at 760 mmHg |

| Solubility | Soluble in polar organic solvents | Soluble in methanol, ethanol, DCM |

| pKa (Carboxylic Acid) | ~3-4 (Predicted) | ~14.80 (hydroxyl group) |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a straightforward two-step process starting from the commercially available N-Boc-4-hydroxypiperidine. This process involves an initial O-alkylation followed by ester hydrolysis.

References

The Strategic Role of N-Boc-4-carboxymethoxypiperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-carboxymethoxypiperidine is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its unique structural features, comprising a piperidine core, a tert-butyloxycarbonyl (Boc) protected amine, and a carboxymethoxy side chain, offer a valuable scaffold for the synthesis of a diverse array of therapeutic agents. The piperidine ring, a privileged structure in numerous approved drugs, imparts favorable pharmacokinetic properties, while the orthogonal protecting group strategy allows for selective functionalization. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals, valued for its ability to improve solubility, metabolic stability, and bioavailability.[1] The strategic incorporation of a protected piperidine derivative, such as this compound, provides medicinal chemists with a powerful tool for molecular elaboration and the optimization of drug candidates. The Boc protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions and can be readily removed under acidic conditions for subsequent derivatization.[1] The carboxymethoxy group at the 4-position serves as a versatile handle for introducing further molecular complexity through esterification, amidation, or as a key component of a linker system.

This guide will elucidate the synthesis of this compound, detail its key applications with supporting data, and provide experimental protocols for its synthesis and use in the generation of advanced pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound is not widely reported as a direct, one-step procedure. However, it can be efficiently prepared from the commercially available N-Boc-4-hydroxypiperidine via a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an haloacetate ester.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of the ethyl ester of this compound.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively published, the expected physicochemical properties can be extrapolated from its constituent parts. The presence of the ester and the Boc group suggests moderate lipophilicity. Spectroscopic data for the closely related ethyl ester derivative is available.

| Property | Value (tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate) | Reference |

| Molecular Formula | C₁₄H₂₅NO₄ | [2] |

| Molecular Weight | 271.35 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 135716-09-5 | [2] |

Expected Spectroscopic Data (¹H NMR, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets between 1.5 and 3.7 ppm), the methylene protons of the carboxymethoxy group (a singlet around 4.1 ppm), and the protons of the ester alkyl group.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block in several areas of drug discovery due to its synthetic versatility.

Kinase Inhibitors

The piperidine ring is a common feature in many kinase inhibitors, often serving as a central scaffold to orient functional groups towards the ATP-binding site of the kinase.[3] The carboxymethoxy group of this compound can be derivatized to introduce functionalities that can form key hydrogen bonds or other interactions within the kinase active site, thereby enhancing potency and selectivity.

GPCR Modulators

G-protein coupled receptors are a major class of drug targets, and piperidine-containing compounds have been successfully developed as GPCR modulators.[4] The this compound scaffold can be utilized to synthesize ligands that target various GPCRs, including dopamine and serotonin receptors, which are implicated in a range of central nervous system (CNS) disorders.[4] The ether linkage provides a flexible yet stable connection for attaching pharmacophoric elements.

References

Navigating the Synthesis and Procurement of N-Boc-4-carboxymethoxypiperidine: A Technical Guide

Commercial Availability of the Key Precursor: N-Boc-4-hydroxypiperidine

N-Boc-4-carboxymethoxypiperidine is not a stock item in the catalogs of major chemical suppliers. However, its immediate precursor, N-Boc-4-hydroxypiperidine, is widely available. This section provides a summary of suppliers for this essential starting material, facilitating the first step in the synthesis of the target compound.

| Supplier | Purity | CAS Number | Additional Notes |

| Aspira Chemical | 97% | 109384-19-2 | White to off-white solid. |

| ChemicalBook | 95-99.99% | 109384-19-2 | Lists multiple suppliers with varying purities.[1][2] |

| Chemsrc | 95.0% | 109384-19-2 | Provides physical and chemical properties.[3] |

| Manus Aktteva Biopharma LLP | - | 109384-19-2 | ISO 9001:2015 certified supplier based in India.[4] |

| Pure Chemistry Scientific Inc. | 98% | 109384-19-2 | Available in 5g and 25g quantities.[2] |

| TCI AMERICA | 95-98% | 109384-19-2 | Available in 5g and 25g quantities.[2] |

| TCI Europe | 95-98% | 109384-19-2 | Available in 5g and 25g quantities.[2] |

| TOKYO CHEMICAL INDUSTRY CO., LTD. | 95-98% | 109384-19-2 | Available in 5g and 25g quantities.[2] |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process from N-Boc-4-hydroxypiperidine. The first step involves a Williamson ether synthesis to introduce the carboxymethoxy group in its ethyl ester form. The subsequent step is the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate

This reaction is a Williamson ether synthesis, where the alkoxide generated from N-Boc-4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.[5][6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil), portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Addition of Electrophile: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise via a syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired ethyl ester.

Step 2: Hydrolysis of Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ethyl ester from Step 1 (1.0 eq.) in a mixture of THF and water.

-

Addition of Base: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) to the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up: Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1N HCl.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Visualizing the Synthesis

To further clarify the proposed synthetic pathway and the relationship between the involved chemical entities, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Relationship of components in the synthesis.

References

- 1. N-BOC-4-Hydroxypiperidine suppliers & manufacturers in China [m.chemicalbook.com]

- 2. 109384-19-2 CAS Manufactory [m.chemicalbook.com]

- 3. N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2 | Chemsrc [chemsrc.com]

- 4. manusaktteva.com [manusaktteva.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Amide Coupling with N-Boc-4-carboxymethoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient amide coupling of N-Boc-4-carboxymethoxypiperidine with primary and secondary amines. The selection of an appropriate coupling reagent is critical for maximizing yield and purity while minimizing side reactions. We present protocols for two highly effective and commonly used coupling reagents: HATU, a uronium salt known for its high efficiency and low racemization, and EDC in combination with HOBt, a cost-effective carbodiimide-based method.

Comparative Data of Common Amide Coupling Reagents

The choice of coupling reagent significantly impacts reaction time, yield, and the potential for side reactions. The following table summarizes the performance of common coupling reagents applicable to the amide bond formation with this compound.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |

| HATU | None | DIPEA | DMF | 1 - 6 | 85 - 98 | Advantages: High efficiency, rapid reaction, low racemization.[1][2] Disadvantages: Higher cost. |

| EDC | HOBt | DIPEA | DCM or DMF | 4 - 24 | 75 - 90 | Advantages: Cost-effective, water-soluble urea byproduct simplifies workup.[3][4][5] Disadvantages: Slower reaction times, potential for racemization without an additive.[2] |

| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Advantages: High efficiency, low racemization risk.[2] Disadvantages: More expensive than carbodiimides. |

| DCC | DMAP (cat.) | None | DCM | 12 - 24 | 70 - 90 | Advantages: Potent dehydrating agent. Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[4] |

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for achieving high yields in short reaction times, particularly for challenging or sterically hindered amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Pre-activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).[4] Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: Add the amine (1.1 equivalents) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[4][6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Amide Coupling using EDC/HOBt

This is a widely used and cost-effective method for amide bond formation. The addition of HOBt minimizes the risk of racemization and improves reaction efficiency.[7]

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0 equivalents).[4]

-

Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[3][4]

-

Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer with water to remove the water-soluble urea byproduct.[2] Follow with washes of 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Logical relationships in the EDC/HOBt coupling reaction.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Coupling reagents such as HATU and EDC can be sensitizers; avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Applications of N-Boc-4-carboxymethoxypiperidine in PROTAC Linker Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[1]

N-Boc-4-carboxymethoxypiperidine is a valuable building block for the construction of PROTAC linkers. The piperidine ring introduces a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2][3] This can lead to improved potency and selectivity compared to more flexible alkyl or PEG linkers. The carboxymethoxy group provides a convenient handle for conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation. The Boc-protecting group allows for a modular and controlled synthetic approach, enabling the sequential attachment of the different PROTAC components.

This document provides detailed application notes and protocols for the use of this compound in the design and synthesis of PROTACs.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Linker Optimization

The structure and length of the linker can significantly impact the degradation efficiency of a PROTAC. The following table presents hypothetical data for a series of PROTACs targeting a kinase of interest (KOI) using different linkers to illustrate the importance of linker optimization. In this example, a PROTAC with a piperidine-based linker derived from this compound is compared to analogs with flexible PEG and alkyl linkers.

| PROTAC ID | E3 Ligase Ligand | Warhead | Linker Type | DC50 (nM) | Dmax (%) |

| PROTAC-A | Pomalidomide | Kinase Inhibitor | PEG4 | 120 | 85 |

| PROTAC-B | Pomalidomide | Kinase Inhibitor | Alkyl (C8) | 250 | 70 |

| PROTAC-C | Pomalidomide | Kinase Inhibitor | Piperidine-O-CH2- | 25 | >95 |

| PROTAC-D | Pomalidomide | Kinase Inhibitor | PEG8 | 180 | 80 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will be dependent on the specific warhead, E3 ligase ligand, and target protein.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a stepwise approach: conjugation of the linker to either the warhead or the E3 ligase ligand, followed by Boc deprotection and subsequent coupling of the second component.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the synthesis of a hypothetical PROTAC ("PROTAC-C") where the this compound linker is first coupled to an amine-containing warhead, followed by Boc deprotection and coupling to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative).

Caption: General workflow for PROTAC synthesis.

Step 1: Amide Coupling of this compound to Amine-Functionalized Warhead

-

Materials:

-

This compound (1.0 eq)

-

Amine-functionalized warhead (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized warhead to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected linker-warhead conjugate.

-

Step 2: Boc Deprotection

-

Materials:

-

Boc-protected linker-warhead conjugate (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add TFA (20-50% v/v) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.

-

Step 3: Amide Coupling of Deprotected Linker-Warhead to E3 Ligase Ligand

-

Materials:

-

Amine-functionalized linker-warhead (from Step 2)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of the deprotected linker-warhead amine (and additional DIPEA to neutralize the TFA salt) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC for purity assessment.

-

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.

Caption: Western blot experimental workflow.

-

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Lysis buffer

-

Protein assay reagents (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[2]

-

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid piperidine core can contribute to improved efficacy by pre-organizing the PROTAC molecule for optimal ternary complex formation. The straightforward and modular synthetic route enabled by the Boc-protecting group and the carboxylic acid handle makes it an attractive choice for linker design in targeted protein degradation research. The protocols provided here offer a comprehensive guide for the synthesis and evaluation of PROTACs incorporating this promising linker moiety.

References

Application Notes and Protocols for the Acidic Deprotection of N-Boc-4-carboxymethoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent protecting group for amines in organic synthesis due to its stability under various non-acidic conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of N-Boc-4-carboxymethoxypiperidine is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This process is typically achieved through acid-catalyzed hydrolysis, which efficiently removes the Boc group to yield the corresponding piperidine salt.[3][4] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.[4][5] The choice of reagent and conditions can be tailored to the specific requirements of the subsequent synthetic steps.

Mechanism of Acid-Catalyzed Boc Deprotection

The acidic deprotection of a Boc-protected amine follows a well-established mechanism:

-

Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][2]

-

Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2]

-

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the free amine.[1]

-

Salt Formation: The liberated amine is then protonated by the acid present in the reaction mixture, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[2]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites. This can be mitigated by the use of scavengers like triisopropylsilane (TIS) or anisole, particularly in peptide synthesis.[6][7]

Data Presentation: Comparison of Common Deprotection Protocols

The following table summarizes typical quantitative data for the acidic deprotection of N-Boc protected piperidine derivatives, providing a basis for selecting the appropriate conditions for this compound.

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |

| Acidic Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Substrate Concentration | ~0.1 M | ~0.1 - 0.2 M |

| Acid Concentration | 20-50% (v/v) in DCM[4] | 4 M solution in dioxane[4][5] |

| Temperature | 0 °C to Room Temperature[6] | Room Temperature[5] |

| Reaction Time | 1 - 4 hours[4][8] | 0.5 - 2 hours[6] |

| Work-up Procedure | Removal of volatiles in vacuo.[9] | Precipitation of the hydrochloride salt.[4] |

| Product Form | Trifluoroacetate salt | Hydrochloride salt |

| Typical Yield | >90% | >90% |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is widely used due to the high volatility of both the reagent and solvent, simplifying product isolation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM (to achieve a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.[4]

-

Cool the solution to 0 °C in an ice bath.[6]

-

Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[6]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[4]

-

The resulting product, 4-carboxymethoxypiperidinium trifluoroacetate, can often be used in the next step without further purification. If necessary, the free amine can be obtained by a basic work-up.[10]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous as the product often precipitates from the reaction mixture as the hydrochloride salt, simplifying isolation.

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a round-bottom flask containing this compound (1.0 equiv), add a 4 M solution of HCl in 1,4-dioxane.[5][6]

-

Stir the mixture at room temperature for 30 minutes to 2 hours.[6] The hydrochloride salt of the product may precipitate during this time.[4]

-

Monitor the reaction for completion by TLC or LC-MS.

-

If a precipitate has formed, collect the solid by filtration.[6]

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any non-polar impurities.[6]

-

Dry the resulting 4-carboxymethoxypiperidinium chloride salt under vacuum.

Mandatory Visualization

Caption: Workflow for the acidic deprotection of this compound.

Caption: Mechanism of the acid-catalyzed deprotection of a Boc-protected amine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of N-Boc-4-carboxymethoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of N-Boc-4-carboxymethoxypiperidine. The primary site for derivatization on this molecule is the terminal carboxylic acid, which can be readily converted into a variety of functional groups, most commonly amides and esters. This allows for its versatile use as a building block in the synthesis of complex molecules and active pharmaceutical ingredients. The protocols outlined below utilize standard, high-efficiency coupling reagents and are suitable for professionals in organic synthesis and drug development.

Section 1: Overview of Derivatization Strategies

This compound possesses a carboxylic acid that can be activated to react with nucleophiles. The two principal derivatization strategies are:

-

Amide Bond Formation: Coupling the carboxylic acid with primary or secondary amines to form stable amide linkages. This is one of the most common transformations in medicinal chemistry.

-

Esterification: Reacting the carboxylic acid with alcohols to form ester derivatives.

The choice of coupling reagents is critical for achieving high yields and purity. This guide focuses on widely used and reliable reagents such as carbodiimides (EDC, DCC) and aminium/uronium salts (HATU), often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions.[1][2]

Section 2: Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This method is a widely used, cost-effective protocol for synthesizing amides. The byproducts are generally water-soluble, which simplifies the purification process.[2]

Materials:

-

This compound

-

Primary or Secondary Amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired primary or secondary amine (1.1 eq).

-

Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: Amide Bond Formation via HATU Coupling

HATU is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.[1]

Materials:

-

This compound

-

Primary or Secondary Amine (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the primary or secondary amine (1.1 eq) to the activated mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Esterification via DCC/DMAP Coupling

This protocol is a standard method for the formation of esters from carboxylic acids and alcohols under mild conditions.

Materials:

-

This compound

-

Alcohol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once complete, filter off the DCU precipitate and wash the solid with cold DCM.

-

Wash the filtrate with 1M HCl and saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ester.

Section 3: Data Presentation

The following table summarizes representative data for common coupling reactions. While specific yields are substrate-dependent, this table provides a general guideline for the derivatization of N-Boc protected carboxylic acids like this compound.[1][2]

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| EDC | HOBt | DIPEA | DMF/DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. Water-soluble urea byproduct. |

| HATU | None | DIPEA | DMF | 1 - 12 | 85 - 95 | Highly efficient, good for sterically hindered substrates. |

| DCC | DMAP | None | DCM | 12 - 24 | 70 - 85 | Effective for esterification. Insoluble urea byproduct is filtered off. |

Section 4: Visualized Workflows (Graphviz)

The diagrams below illustrate the general experimental workflows for the derivatization protocols.

Caption: General workflow for EDC/HOBt mediated amide coupling.

Caption: General workflow for DCC/DMAP mediated esterification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Crude N-Boc-4-carboxymethoxypiperidine

Introduction

N-Boc-4-carboxymethoxypiperidine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final compound. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of crude this compound, effectively removing common impurities from its synthesis.

Challenges in Purification

The synthesis of this compound can result in a crude product containing various impurities. These may include unreacted starting materials, byproducts from the Boc-protection step, and other related substances. Due to the basic nature of the piperidine nitrogen, peak tailing can be a common issue in HPLC, leading to poor resolution and inaccurate quantification.[1] The method described herein addresses these challenges through the use of an appropriate mobile phase modifier to ensure symmetrical peak shapes and optimal separation.

Method Overview

This method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.[2] A C18 column is employed as the stationary phase, offering excellent retention and selectivity for N-Boc-protected compounds.[1][3] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is used. The TFA acts as an ion-pairing agent, masking the basic piperidine nitrogen and residual silanol groups on the stationary phase, thereby improving peak shape and resolution.[4]

Experimental Protocols

1. Sample Preparation

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 10-20 mg/mL.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV detector is suitable for this purification.

| Parameter | Condition |

| Column | C18, 10 µm particle size, 19 x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10% to 70% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Injection Volume | 1-5 mL (depending on concentration and column loading) |

3. Purification and Fraction Collection

-

Equilibrate the column with the initial mobile phase composition (10% B) for at least 3 column volumes.

-

Inject the filtered sample onto the column.

-

Monitor the chromatogram and collect fractions corresponding to the main product peak.

-

Combine the fractions containing the pure product.

4. Post-Purification Work-up

-

Analyze the purity of the combined fractions using analytical HPLC.

-

Remove the majority of the acetonitrile from the collected fractions by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

Table 1: Summary of Purification Parameters and Results

| Parameter | Value | Notes |

| Crude Purity | ~75% | Determined by analytical HPLC |

| Retention Time | 18.5 min | Varies with specific HPLC system |

| Post-Purification Purity | >98% | Determined by analytical HPLC |

| Recovery Yield | 80-90% | Dependent on crude purity and loading |

| Major Impurities Removed | Starting materials, Boc-anhydride byproducts | Based on typical synthetic routes |

Visualizations

Caption: Workflow for the HPLC purification of this compound.

Caption: Key relationships influencing HPLC method development.

References

Application Notes: N-Boc-4-carboxymethoxypiperidine as a Versatile Intermediate in API Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Boc-4-carboxymethoxypiperidine, a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs). This document details its synthesis, potential applications, and provides exemplary protocols for its use in drug development.

Introduction

This compound is a bifunctional molecule incorporating a piperidine scaffold, which is a prevalent structural motif in numerous pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, while the carboxymethoxy group at the 4-position provides a key handle for further molecular elaboration. This strategic combination of functional groups makes it a valuable building block for creating complex APIs with diverse therapeutic applications. The piperidine ring can influence physicochemical properties such as solubility and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers.[1] This process involves the O-alkylation of an alcohol with an alkyl halide.[1] In this case, the readily available N-Boc-4-hydroxypiperidine serves as the alcohol component, which is reacted with an ester of a haloacetic acid, such as ethyl bromoacetate, in the presence of a strong base. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step procedure for the synthesis of this compound starting from N-Boc-4-hydroxypiperidine.

Step 1: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate

-

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the ester from Step 1 (1.0 eq) in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-